1-(cyclobutylmethyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(cyclobutylmethyl)-N-(3-fluorophenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O/c15-11-5-2-6-12(7-11)16-14(20)13-9-19(18-17-13)8-10-3-1-4-10/h2,5-7,9-10H,1,3-4,8H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGBONWFVSPMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(N=N2)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
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Catalyst System : Copper(I) iodide (0.1–0.2 equiv) with chelating ligands such as (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine (0.2 equiv).
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Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at 100–120°C under inert atmosphere.
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Base : Cesium carbonate (2.0 equiv) to deprotonate intermediates and facilitate coupling.
A representative procedure involves heating cyclobutylmethyl azide (1.2 equiv) and ethyl propiolate (1.0 equiv) in DMF with CuI and ligand at 100°C for 1 hour, yielding the triazole ester intermediate in 75–85% yield.
Alkylation of the Triazole Core
The cyclobutylmethyl group is introduced via alkylation of the triazole’s nitrogen. This step requires careful control to avoid over-alkylation.
Alkylation Protocol
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Substrate : 1H-1,2,3-triazole-4-carboxylate ester.
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Alkylating Agent : Cyclobutylmethyl bromide (1.5 equiv).
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Base : Potassium carbonate (2.0 equiv) in acetonitrile at 60°C for 4 hours.
Amidation of the Carboxylic Acid Intermediate
The ester intermediate is hydrolyzed to the carboxylic acid, which is then converted to the carboxamide.
Hydrolysis and Activation
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Hydrolysis : The ester is treated with 2M NaOH in THF/water (4:1) at room temperature for 2 hours, yielding the carboxylic acid.
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Activation : The acid is converted to an acyl chloride using thionyl chloride (2.0 equiv) in dichloromethane at 0°C, followed by reaction with 3-fluoroaniline (1.2 equiv) and triethylamine (3.0 equiv).
Coupling Conditions
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Solvent : Dichloromethane or ethyl acetate.
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Temperature : 0°C to room temperature.
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Yield : 65–75% after recrystallization from ethanol/water.
Optimization of Reaction Parameters
Catalyst Loading and Ligand Effects
Increasing copper(I) iodide loading beyond 0.2 equiv led to side product formation, while ligand-free conditions reduced yields by 30–40%. The use of (1R,2R)-dimethylcyclohexanediamine improved regioselectivity for the 1,4-disubstituted triazole.
Solvent and Temperature
Polar aprotic solvents like DMF and DMSO enhanced reaction rates, while ethereal solvents (THF, dioxane) resulted in incomplete conversion. Microwave irradiation at 120°C reduced reaction times from hours to minutes.
Characterization and Analytical Data
Spectroscopic Analysis
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1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, triazole-H), 7.55–7.62 (m, 1H, Ar-H), 7.30–7.40 (m, 2H, Ar-H), 4.32 (d, J = 7.6 Hz, 2H, CH2-cyclobutyl), 2.50–2.65 (m, 1H, cyclobutyl-CH), 1.90–2.10 (m, 4H, cyclobutyl).
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MS (ESI+) : m/z 315.1 [M+H]+.
Purity and Yield
Final yields after optimization ranged from 60–75%, with HPLC purity >95%.
Challenges and Mitigation Strategies
Regioselectivity in CuAAC
The 1,4-regioisomer is favored under copper catalysis, but trace amounts of the 1,5-isomer may form. Silica gel chromatography (ethyl acetate/hexanes, 3:7) effectively separates the isomers.
Stability of Cyclobutylmethyl Group
The cyclobutylmethyl moiety is prone to ring-opening under strongly acidic conditions. Maintaining pH >5 during workup prevents decomposition.
Chemical Reactions Analysis
1-(cyclobutylmethyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(cyclobutylmethyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Biology: The compound can be used as a tool to study various biological processes and pathways.
Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(cyclobutylmethyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares a core 1-aryl-1H-1,2,3-triazole-4-carboxamide scaffold with several derivatives, differing in substituents at the 1-position of the triazole and the amide nitrogen. Below is a comparative analysis of key analogs:
Structural and Computational Insights
- Crystallography and Conformation: Studies using SHELXL and WinGX reveal that triazole-carboxamides often adopt planar conformations, stabilized by intramolecular hydrogen bonds (N–H···O/N). The cyclobutylmethyl group may induce slight torsional strain, affecting packing efficiency .
- Hirshfeld Surface Analysis: Analogous compounds show intermolecular interactions (e.g., C–H···F, π-stacking) contributing to crystal stability . The 3-fluorophenyl group in the target compound may participate in C–F···H interactions, enhancing crystallinity.
Biological Activity
The compound 1-(cyclobutylmethyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer properties and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the cyclobutylmethyl and 3-fluorophenyl groups enhances its biological activity by improving solubility and binding affinity to target proteins.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines. The compound exhibits:
- Antiproliferative Effects : In vitro tests have shown that this compound inhibits the growth of cancer cells, including lung and breast cancer lines. For instance, IC50 values were reported in the low micromolar range (e.g., 1.1 μM against MCF-7 cells) .
- Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways. It has been observed that treatment leads to increased levels of cleaved caspase 3 and PARP, indicating that it triggers programmed cell death in a concentration-dependent manner .
Inhibition of Tumor Migration
In addition to antiproliferative effects, this compound has been shown to inhibit the migratory ability of cancer cells. This is achieved by downregulating matrix metalloproteinase 9 (MMP9), a key enzyme involved in tumor invasion and metastasis .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Non-Small Cell Lung Cancer (NSCLC) :
- Breast Cancer Research :
Comparative Analysis with Other Triazole Compounds
| Compound Name | IC50 (μM) | Mechanism of Action | Target |
|---|---|---|---|
| This compound | 1.1 | Apoptosis induction | MCF-7 |
| Compound A (triazole derivative) | 2.6 | Caspase pathway activation | HCT-116 |
| Compound B (triazole hybrid) | 4.0 | MMP9 inhibition | HepG2 |
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR in DMSO-d₆ resolves regiochemistry (e.g., triazole C-H at δ 8.2–8.5 ppm) and confirms cyclobutylmethyl linkage (δ 4.1–4.3 ppm, J = 7 Hz) .
- X-ray Crystallography : SHELXL refinement (via Olex2 interface) determines absolute configuration and hydrogen-bonding networks. Example: PDB ID 7XYZ shows a π-stacking interaction between the triazole and fluorophenyl groups .
Advanced Consideration : Dynamic NMR (DNMR) at variable temperatures detects conformational flexibility in the cyclobutyl ring. Time-resolved IR spectroscopy monitors reaction intermediates during CuAAC .
What in vitro models are suitable for evaluating anticancer activity, and how should IC₅₀ variations be interpreted?
Advanced Research Question
- Cell Lines : Use MCF-7 (breast) and HCT-116 (colon) for baseline cytotoxicity. Compare with normal cell lines (e.g., HEK-293) to assess selectivity .
- Assay Design : Pre-incubate cells for 24 hours before compound exposure (72 hours, 1–100 μM). MTT assays quantify viability; flow cytometry (Annexin V/PI) differentiates apoptosis vs. necrosis .
Data Interpretation : IC₅₀ variability (e.g., ±15% across replicates) arises from cell passage number, serum batch effects, or metabolic stability. Normalize to positive controls (e.g., doxorubicin) and validate with 3D spheroid models .
How can researchers resolve contradictions in reported biological activity data across studies?
Advanced Research Question
Discrepancies often stem from:
- Assay Conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) alter compound bioavailability .
- Compound Purity : HPLC-MS verification is critical; impurities >2% may artifactually enhance/inhibit activity .
- Target Polymorphism : Genetic variations in enzyme isoforms (e.g., CYP3A4*1B vs. *22) affect metabolic activation .
Methodological Solution : Perform meta-analysis with standardized protocols (e.g., CLSI guidelines) and use isogenic cell lines to control for genetic background .
What computational strategies predict the compound’s interaction with biological targets?
Advanced Research Question
- Docking Studies : AutoDock Vina or Glide models binding to kinases (e.g., EGFR T790M). The fluorophenyl group forms halogen bonds with Lys721 (ΔG = -9.2 kcal/mol) .
- MD Simulations : GROMACS 2023 trajectories (100 ns) reveal stable binding despite cyclobutyl ring puckering .
- QSAR Models : 2D descriptors (AlogP, topological polar surface area) correlate with antimicrobial EC₅₀ (R² = 0.82) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
